molecular formula C17H26ClN5 B3103121 4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride CAS No. 1431965-19-3

4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride

Cat. No.: B3103121
CAS No.: 1431965-19-3
M. Wt: 335.9 g/mol
InChI Key: YOCQLBILGMNLDF-UHFFFAOYSA-N
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Description

4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride is a synthetic organic compound comprising three key structural motifs:

  • 1,3,5-Trimethyl-1H-pyrazole: A heterocyclic aromatic ring with three methyl substituents, enhancing lipophilicity and metabolic stability.
  • Piperazine: A six-membered ring containing two nitrogen atoms, commonly used in pharmaceuticals for its ability to modulate solubility and receptor interactions.
  • Aniline: A benzene ring with an amino group, facilitating aromatic interactions in biological systems.

The hydrochloride salt improves aqueous solubility, making it suitable for pharmacological applications. The molecular formula is C₁₇H₂₅ClN₅, with a molecular weight of 334.45 g/mol. Its synthesis likely involves alkylation of piperazine with a pyrazole-methyl intermediate, followed by coupling to aniline and salt formation .

Properties

IUPAC Name

4-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5.ClH/c1-13-17(14(2)20(3)19-13)12-21-8-10-22(11-9-21)16-6-4-15(18)5-7-16;/h4-7H,8-12,18H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCQLBILGMNLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN2CCN(CC2)C3=CC=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431965-19-3
Record name Benzenamine, 4-[4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431965-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to structurally related analogs from the literature (Table 1).

Table 1: Structural and Physicochemical Properties of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride C₁₇H₂₅ClN₅ 334.45 Trimethylpyrazole, piperazine, aniline, hydrochloride salt Balanced lipophilicity, moderate solubility, potential CNS activity
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride C₁₂H₁₇Cl₂N₃ 273.90 Dimethylpyrazole, dihydrochloride salt Higher solubility due to additional Cl⁻; reduced steric bulk compared to trimethyl analog
4-(propan-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline C₁₆H₂₃N₃ 257.37 Isopropyl-aniline, trimethylpyrazole Lower molecular weight; absence of piperazine limits hydrogen-bonding capacity
TP-238 Hydrochloride C₂₂H₃₀N₆O₃S·HCl 458.58 (free base) Pyrimidine, sulfonyl, dimethylaminopropoxy High molecular weight; likely targets kinase pathways
4-(4-(3-(2-(4-chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-1H-pyrrol-3-yl)-5-fluorophenyl)piperazin-1-yl)aniline C₃₁H₃₄ClFN₄O₂S 581.14 Chlorophenyl, fluorophenyl, pyrrole, sulfonyl Extreme complexity; potential use in oncology due to sulfonyl and halogenated groups

Functional Group Analysis

  • Piperazine vs. Isopropyl : The piperazine moiety (absent in ) introduces hydrogen-bonding capability, favoring interactions with biological targets like neurotransmitter receptors.
  • Salt Forms : The hydrochloride salt in the target compound offers better solubility than the neutral analog in but lower solubility than the dihydrochloride in .

Research Findings and Implications

Pharmacological Potential

  • Trimethylpyrazole Advantage: Methyl groups on the pyrazole ring reduce oxidative metabolism, as seen in related compounds, suggesting improved pharmacokinetics compared to non-methylated analogs .
  • Salt Selection : The hydrochloride salt balances solubility and bioavailability, critical for oral administration .

Biological Activity

The compound 4-(4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H26ClNC_{17}H_{26}ClN with a molecular weight of approximately 299.422 g/mol. The structure features a piperazine ring and a pyrazole moiety, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity. The piperazine moiety enhances solubility and bioavailability, making it a suitable candidate for drug development.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that pyrazole derivatives can inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways. For instance, compounds structurally similar to this one have shown promising inhibitory effects against these targets, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX). These effects are crucial for developing treatments for inflammatory diseases .

Antibacterial Activity

Studies have shown that pyrazole derivatives possess antibacterial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways. For instance, compounds with similar structures have been reported to exhibit significant antibacterial activity against various strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrazole derivatives. Key modifications in the chemical structure can lead to enhanced potency and selectivity. For example:

  • Substitution on the Pyrazole Ring: Varying substituents can influence binding affinity to target proteins.
  • Piperazine Modifications: Alterations in the piperazine moiety can enhance solubility and reduce toxicity.

Case Study 1: Antitumor Efficacy

A study evaluated a series of pyrazole derivatives, including those structurally related to this compound, against human cancer cell lines. The results indicated that certain modifications led to improved inhibitory effects on cell proliferation and increased apoptosis rates .

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, a derivative similar to this compound was tested for its ability to reduce edema and inflammatory markers in vivo. The results showed significant reductions in paw swelling and levels of inflammatory mediators compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride
Reactant of Route 2
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4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride

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